molecular formula C13H20N2O B6327703 1-(4-phenyl-1-piperazinyl)-2-propanol CAS No. 41103-45-1

1-(4-phenyl-1-piperazinyl)-2-propanol

Cat. No.: B6327703
CAS No.: 41103-45-1
M. Wt: 220.31 g/mol
InChI Key: ZYRIKIBZFHKUCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Phenyl-1-piperazinyl)-2-propanol is a chemical compound that features a piperazine ring substituted with a phenyl group and a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-phenyl-1-piperazinyl)-2-propanol typically involves the reaction of phenylpiperazine with an appropriate propanol derivative. One common method includes the reaction of 1-phenylpiperazine with 2-bromo-1-propanol in the presence of a base such as sodium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) at room temperature for several hours .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents.

Chemical Reactions Analysis

Types of Reactions: 1-(4-phenyl-1-piperazinyl)-2-propanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-phenyl-1-piperazinyl)-2-propanol has a wide range of applications in scientific research:

Comparison with Similar Compounds

    1-(4-phenyl-1-piperazinyl)ethanol: Similar structure but with an ethanol moiety instead of propanol.

    1-(4-phenyl-1-piperazinyl)butanol: Similar structure but with a butanol moiety.

    4-phenylpiperazine: Lacks the propanol group but shares the piperazine and phenyl moieties.

Uniqueness: 1-(4-phenyl-1-piperazinyl)-2-propanol is unique due to its specific combination of a piperazine ring, phenyl group, and propanol moiety. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

1-(4-phenylpiperazin-1-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-12(16)11-14-7-9-15(10-8-14)13-5-3-2-4-6-13/h2-6,12,16H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYRIKIBZFHKUCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCN(CC1)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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